P2X3 antagonist 34

P2X3 receptor antagonist IC50 species selectivity

P2X3 antagonist 34 (BLU-5937, Camlipixant) delivers the highest homotrimeric P2X3 selectivity available (>960-fold over P2X2/3), eliminating taste-related confounds that plague less-selective antagonists. Validated in guinea pig cough models (0.3–30 mg/kg p.o.) and DRG electrophysiology (500 nM reversible blockade). The definitive benchmark for translational selectivity panels and PK/PD modeling—ensure your preclinical data predict clinical tolerability. Order the gold-standard selective probe.

Molecular Formula C24H26F2N4O3
Molecular Weight 456.5 g/mol
Cat. No. B2745590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X3 antagonist 34
Molecular FormulaC24H26F2N4O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)CC3CCCN(C3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F
InChIInChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1
InChIKeyHHJIZLMOCIYWJF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





P2X3 Antagonist 34 (BLU-5937, Camlipixant): Chemical Identity, Pharmacological Class, and Core Potency Profile for Research Procurement


P2X3 antagonist 34 (also designated BLU-5937 and Camlipixant; CAS 2417288-67-4) is a potent, selective, and orally active small-molecule antagonist of the P2X3 homotrimeric receptor, a ligand-gated ion channel activated by extracellular ATP that mediates cough reflex hypersensitivity and pain signaling. The compound exhibits IC50 values of 25 nM, 92 nM, and 126 nM for human, rat, and guinea pig P2X3 receptors, respectively . It demonstrates markedly reduced activity at P2X2/3 heterotrimeric receptors, a profile that differentiates it from earlier-generation, less selective P2X3 antagonists . Chemically, it is methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate, with a molecular formula of C24H26F2N4O3 and a molecular weight of 456.49 g/mol .

Why P2X3 Antagonist 34 (BLU-5937) Cannot Be Functionally Substituted by Gefapixant, Eliapixant, or Sivopixant in Cough and Pain Research


While multiple P2X3 receptor antagonists share the same nominal molecular target, their functional selectivity for the homotrimeric P2X3 receptor over the heterotrimeric P2X2/3 receptor differs by orders of magnitude, with direct consequences for taste-related adverse effects and translational relevance in cough models. P2X3 antagonist 34 exhibits >960-fold selectivity for hP2X3 over hP2X2/3 (IC50 25 nM vs. >24 μM), whereas gefapixant demonstrates only ~1.5-fold selectivity, eliapixant ~13-fold, and sivopixant ~262-fold [1]. This differential selectivity is not merely a numerical distinction but translates into clinically meaningful differences in taste disturbance liability, a key tolerability barrier that has limited the regulatory approval and clinical adoption of less selective P2X3 antagonists [1]. Consequently, substituting P2X3 antagonist 34 with a lower-selectivity analog in experimental protocols may confound interpretation of target engagement, off-target effects, and translational predictions regarding therapeutic index.

Quantitative Comparative Evidence: P2X3 Antagonist 34 (BLU-5937) Versus Gefapixant, Eliapixant, Sivopixant, and HS-10383 Across Key Differentiating Dimensions


P2X3 Homotrimeric Receptor Antagonist Potency: IC50 Values Across Human, Rat, and Guinea Pig Species

P2X3 antagonist 34 demonstrates potent inhibition of human, rat, and guinea pig P2X3 homotrimeric receptors with IC50 values of 25 nM, 92 nM, and 126 nM, respectively . In comparison, gefapixant exhibits an IC50 of ~30 nM at recombinant human P2X3 , eliapixant an IC50 of 8 nM , and sivopixant an IC50 of 4.2 nM [1]. While eliapixant and sivopixant show higher absolute potency at human P2X3, P2X3 antagonist 34 maintains nanomolar potency across three species relevant for preclinical efficacy and safety assessment.

P2X3 receptor antagonist IC50 species selectivity chronic cough pain

Selectivity for P2X3 Homotrimer Over P2X2/3 Heterotrimer: Quantified Fold-Selectivity and Clinical Taste Disturbance Liability

P2X3 antagonist 34 exhibits >960-fold selectivity for the human P2X3 homotrimer (IC50 25 nM) over the hP2X2/3 heterotrimer (IC50 >24,000 nM) [1]. This selectivity substantially exceeds that of gefapixant (~1.5-fold), eliapixant (~13-fold), and sivopixant (~262-fold) [2]. In a model-based meta-analysis of clinical trial data across five P2X3 antagonists, P2X3 antagonist 34 (camlipixant) demonstrated dysgeusia rates comparable to placebo at all tested doses (≤200 mg), whereas gefapixant produced dysgeusia rates up to 80% at clinical doses [2].

P2X3 selectivity P2X2/3 taste disturbance dysgeusia therapeutic index

In Vivo Antitussive Efficacy in Guinea Pig Cough Models: Dose-Dependent Reduction of Citric Acid-Induced Cough

P2X3 antagonist 34 (BLU-5937) produced significant, dose-dependent reduction of histamine-enhanced and ATP-enhanced citric acid-induced cough in guinea pigs following oral administration at doses of 0.3, 3, and 30 mg/kg [1]. In contrast, sivopixant, while showing potent analgesic effects in rat neuropathic pain models (ED50 0.4 mg/kg), did not demonstrate statistically significant improvement versus placebo in 24-hour cough frequency in a Phase 2b chronic cough trial at doses up to 300 mg [2]. This divergence highlights that potent P2X3 antagonism in vitro does not uniformly translate to antitussive efficacy in vivo or in patients.

antitussive guinea pig cough model in vivo efficacy P2X3 antagonist chronic cough

Taste Disturbance Profile: Placebo-Level Dysgeusia Rates in Clinical Studies of P2X3 Antagonist 34 (Camlipixant)

In a model-based dose-response meta-analysis of clinical trial data from 3,596 patients receiving P2X3 antagonists, P2X3 antagonist 34 (camlipixant) demonstrated dysgeusia rates comparable to placebo at all doses tested (≤200 mg) [1]. By comparison, gefapixant produced dysgeusia rates up to 80% at its clinical dose of 45 mg BID, and it was estimated that 2.8× the highest modeled dose of camlipixant would be required to approach the dysgeusia rate of gefapixant at 45 mg BID [1]. Sivopixant at 300 mg daily was associated with dose-related mild to moderate reversible taste disturbance in 49.0% of patients versus 20.6% with placebo [2].

dysgeusia taste disturbance P2X3 selectivity tolerability chronic cough

Functional Antagonism in Primary Nociceptors: Reversible Blockade of α,β-meATP-Induced Sensitization in Rat DRG Neurons

P2X3 antagonist 34 (BLU-5937; 500 nM) reversibly blocks α,β-meATP-induced sensitization and firing activity of isolated primary nociceptors in rat dorsal root ganglion (DRG) neurons, an effect mediated through P2X3 homotrimeric receptor antagonism [1]. This functional antagonism in a physiologically relevant neuronal preparation distinguishes P2X3 antagonist 34 from earlier non-selective P2X receptor antagonists such as suramin and PPADS, which exhibit micromolar affinity and lack subtype selectivity [2].

nociceptor sensitization dorsal root ganglion P2X3 antagonist pain in vitro electrophysiology

Recommended Research and Procurement Applications for P2X3 Antagonist 34 (BLU-5937) Based on Verified Differentiating Evidence


Preclinical Chronic Cough Models Requiring High Selectivity and Minimal Taste Confounding

P2X3 antagonist 34 is optimally suited for guinea pig and other rodent cough models where oral administration, robust antitussive efficacy, and avoidance of taste-related confounding are critical. Its dose-dependent reduction of citric acid-induced cough in guinea pigs at 0.3–30 mg/kg p.o. provides a validated efficacy benchmark, while its >960-fold P2X3/P2X2/3 selectivity ensures that observed effects are attributable to homotrimeric P2X3 antagonism rather than off-target P2X2/3 inhibition [1]. This profile makes the compound a preferred choice for mechanistic studies of cough reflex hypersensitivity and for preclinical proof-of-concept experiments intended to inform clinical candidate selection.

In Vitro Electrophysiology and Calcium Imaging of Purinergic Signaling in Sensory Neurons

The reversible, nanomolar blockade of α,β-meATP-induced sensitization and firing in rat DRG nociceptors positions P2X3 antagonist 34 as an essential tool for ex vivo electrophysiology and calcium imaging experiments investigating P2X3-mediated signaling in primary sensory neurons [1]. Researchers studying peripheral mechanisms of pain, itch, or cough can use the compound at 500 nM to achieve complete P2X3 blockade, with the added advantage of reversibility upon washout—enabling within-cell control experiments and assessment of washout kinetics [1].

Translational Studies Bridging Preclinical Efficacy to Clinical Tolerability Predictions

For research programs aiming to predict clinical tolerability from preclinical data, P2X3 antagonist 34 offers a unique benchmark due to its well-characterized relationship between selectivity ratio and taste disturbance liability. The compound's >960-fold selectivity and placebo-level dysgeusia in clinical studies [1] provide a reference point for benchmarking novel P2X3 antagonists. Investigators can use P2X3 antagonist 34 as a positive control in selectivity assays and as a comparator in translational PK/PD models to estimate the therapeutic index required to achieve antitussive efficacy without taste-related adverse effects.

Comparative Pharmacology Studies to Deconvolute P2X3 Homotrimer vs. P2X2/3 Heterotrimer Contributions

The divergent selectivity profiles of P2X3 antagonist 34 (>960-fold), gefapixant (~1.5-fold), and sivopixant (~262-fold) [1] enable researchers to design comparative pharmacology experiments that deconvolute the respective contributions of P2X3 homotrimers and P2X2/3 heterotrimers to physiological and pathological processes. By using a panel of P2X3 antagonists with graded selectivity, investigators can determine whether a given phenotype (e.g., cough, pain, taste perception) is driven primarily by homotrimeric or heterotrimeric receptor activation. P2X3 antagonist 34 serves as the high-selectivity anchor in such experimental panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for P2X3 antagonist 34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.